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Cat. No.: B576457

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine (1-Me-4-HO-
DMT), is a synthetic tryptamine derivative that has garnered significant interest within the
scientific community for its unique pharmacological profile.[1] Unlike its close structural analog
psilocin, the active metabolite of psilocybin, 1-Methylpsilocin exhibits a distinct selectivity for
certain serotonin receptor subtypes. This technical guide provides a comprehensive overview
of the chemical structure, properties, and pharmacology of 1-Methylpsilocin, with a focus on
its potential applications in neuroscience research and drug development.

Chemical Structure and Properties

1-Methylpsilocin is characterized by an indole core, substituted at the 1-position with a methyl
group, at the 3-position with a dimethylaminoethyl side chain, and at the 4-position with a
hydroxyl group.[1]

Table 1: Chemical Identifiers and Properties of 1-Methylpsilocin
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Property Value Reference(s)

3-[2-(dimethylamino)ethyl]-1-
IUPAC Name _ [2]
methylindol-4-ol

Chemical Formula C13H18N20 [2][3]
Molecular Weight 218.29 g/mol [3]
CAS Number 1465-16-3 [2][3]
Canonical SMILES CN(C)CCclcn(C)c2clceec20 [1]

InChl=1S/C13H18N20/c1-
14(2)8-7-10-9-15(3)11-5-4-6-

InChl [1]
12(16)13(10)11/h4-6,9,16H,7-
8H2,1-3H3

Melting Point >125°C (decomposition) [4]

B Soluble to 100 mM in DMSO
Solubility _ [3]
and to 10 mM in ethanol.

Storage Store at +4°C [3]

Synthesis

While a detailed, step-by-step published synthesis protocol specifically for 1-Methylpsilocin is
not readily available, its synthesis can be approached through established methods in indole
and tryptamine chemistry. A plausible synthetic route would involve the N-methylation of a
suitable 4-hydroxyindole precursor, followed by the introduction of the dimethylaminoethyl side
chain at the C3 position. One common strategy for the latter is the Speeter-Anthony tryptamine
synthesis, which involves the reaction of the indole with oxalyl chloride, followed by amination
with dimethylamine and subsequent reduction of the resulting glyoxylamide.

Experimental Protocols
General Radioligand Binding Assay Protocol for
Serotonin Receptors
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The affinity of 1-Methylpsilocin for various serotonin receptors is typically determined using
radioligand binding assays. The following is a generalized protocol:

o Membrane Preparation: Cell membranes expressing the specific human serotonin receptor
subtype of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are prepared from cultured cell lines
(e.g., HEK293) or from brain tissue.

 Incubation: The prepared membranes are incubated in a buffer solution containing a known
concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for multiple
5-HT receptors) and varying concentrations of the unlabeled test compound (1-
Methylpsilocin).

o Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a
sufficient time to allow the binding to reach equilibrium.

o Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters. The filters trap the membranes with the bound radioligand.

» Quantification: The amount of radioactivity trapped on the filters is quantified using liquid
scintillation counting.

» Data Analysis: Non-specific binding is determined in the presence of a high concentration of
a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific
binding from total binding. The data are then analyzed using non-linear regression to
determine the IC50 value (the concentration of the drug that inhibits 50% of the specific
binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using
the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the
radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay
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Receptor Binding Assay Workflow
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Pharmacological Profile

1-Methylpsilocin is a potent and selective agonist at the serotonin 5-HT2C receptor.[3] It also
displays high affinity for the 5-HT2B receptor, where it acts as an inverse agonist.[3] Its affinity
for the 5-HT2A receptor is significantly lower than for the 5-HT2C receptor.[3] In contrast to
psilocin, 1-Methylpsilocin does not appear to activate 5-HT1A receptors in mice.[1]

Table 2: Receptor Binding Profile of 1-Methylpsilocin

Affinity (Ki, Functional

Receptor . IC50 (nM) Reference(s)
nM) Activity
5-HT2A - - 633 [1][3]
5-HT2B 38 Inverse Agonist - [1][3]
5-HT2C - Agonist 12 [11[3]
No agonist
5-HT1A 359 - [5]

activity in vivo

Signaling Pathways

The primary signaling pathway activated by 1-Methylpsilocin is through the Gg/11 protein
coupled to the 5-HT2C receptor. As an agonist, 1-Methylpsilocin binding to the 5-HT2C
receptor initiates a conformational change in the receptor, leading to the activation of the Gg/11
protein. Activated Gaq stimulates phospholipase C (PLC), which then hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3
receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).
DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in
turn phosphorylates various downstream target proteins, leading to a cellular response.

5-HT2C Receptor Agonist Signaling Pathway
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In Vivo Activity and Potential Applications

1-Methylpsilocin is active in vivo and has been shown to inhibit scratching behavior in a
mouse model of obsessive-compulsive disorder (OCD).[3] Due to its selective agonist activity
at the 5-HT2C receptor and reduced activity at the 5-HT2A receptor (which is primarily
responsible for the hallucinogenic effects of classic psychedelics), 1-Methylpsilocin has been
investigated for therapeutic applications where the psychedelic effects are considered
undesirable.[1] These potential applications include the treatment of OCD, glaucoma, and
cluster headaches.[1]

Conclusion

1-Methylpsilocin is a valuable research tool for investigating the role of the 5-HT2C receptor in
various physiological and pathological processes. Its distinct pharmacological profile,
characterized by potent and selective 5-HT2C agonism and 5-HT2B inverse agonism, sets it
apart from other tryptamines. Further research into the synthesis, pharmacology, and in vivo
effects of 1-Methylpsilocin may lead to the development of novel therapeutics for a range of
neuropsychiatric and other disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-Methylpsilocin: A Technical Guide to its Chemical
Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b576457#1-methylpsilocin-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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